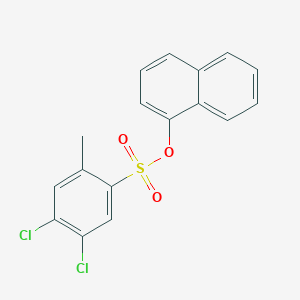
Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. While specific data for NDMBS is not available, similar compounds have been analyzed using 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. While specific data for NDMBS is not available, similar compounds have been analyzed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .Wissenschaftliche Forschungsanwendungen
Autoxidation Reactions in Aromatic Compounds
Mono- and disulfonated naphthalene derivatives, like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, are products of the anaerobic reduction of azo dyes by microorganisms. A study explored their behavior under aerobic conditions, revealing that these compounds undergo autoxidation, leading to the formation of various products. This has implications for understanding the environmental fate of azo dye reduction products and their impact on ecosystems (Kudlich et al., 1999).
Microwave-Assisted Organic Synthesis
The sulfonation of naphthalene, which includes compounds like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, has been studied under microwave energy. This approach significantly accelerates the reactions, demonstrating the potential of microwave-assisted synthesis in organic chemistry, particularly for sulfonated aromatic compounds (Abramovitch et al., 1991).
Environmental Analysis of Sulfonates
Research on the extraction and analysis of benzene- and naphthalenesulfonates in wastewater highlights the widespread use of these compounds in industries like chemical, pharmaceutical, and textile. Techniques like solid-phase extraction and liquid chromatography have been developed for their efficient detection and quantification, which is crucial for environmental monitoring and pollution control (Altenbach & Giger, 1995).
Enzyme Inhibition Activity
Sulfonamide derivatives of naphthalene, including Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been evaluated for their activity as enzyme inhibitors. This has implications for developing potential anti-inflammatory and anti-diabetic drugs, illustrating the biomedical applications of these compounds (Abbasi et al., 2015).
Proton Exchange Membranes
Sulfonated polybenzothiazoles containing naphthalene units, like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been synthesized and evaluated for use as proton exchange membranes. This research has relevance in the development of materials for fuel cells, emphasizing the material science applications of these compounds (Wang et al., 2015).
Eigenschaften
IUPAC Name |
naphthalen-1-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-9-14(18)15(19)10-17(11)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQCRAXWHKMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)
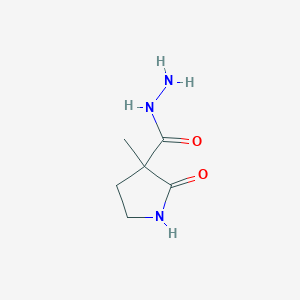
![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
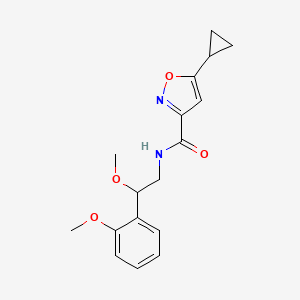

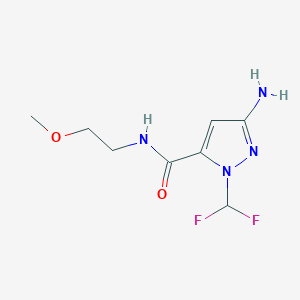
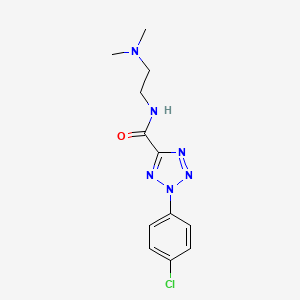

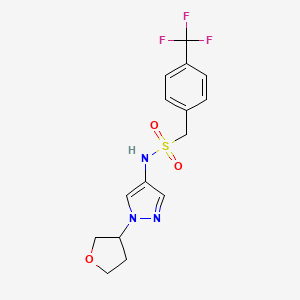

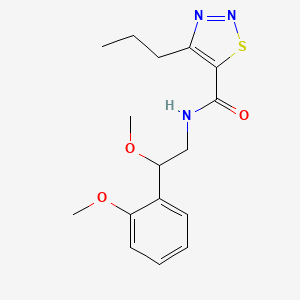
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)